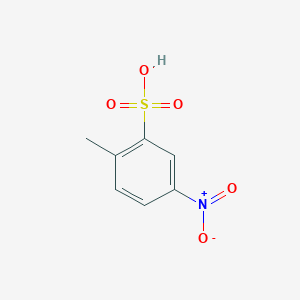

2-Methyl-5-nitrobenzenesulfonic acid

Cat. No. B047223

Key on ui cas rn:

121-03-9

M. Wt: 217.2 g/mol

InChI Key: ZDTXQHVBLWYPHS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05413630

Procedure details

4,4'-Dinitrobibenzyl-2,2'-disulfonate was prepared as described in A. Ya. Zheltov, E. N. Avramenko, and B. I. Stepanov, Zhurnel Organicheskoi Khimii, 16, (2) 384-390 (1980), the disclosure of which is totally incorporated herein by reference. More specifically, 4,4'-dinitrobibenzyl-2,2'-disulfonate was prepared as follows. A solution (220 mL) of NaOCl (17.8 g) was prepared by passing chlorine through sodium hydroxide (20 g) in water (100 mL) with crushed ice (120 g) at 1° to 3° C. until the weight of the solution increased by 17 grams. To a stirred solution of 4-nitrotoluene-2-sulfonic acid (90.4 g, obtained from Pfaltz & Bauer, Waterbury, Conn.) in water (1 L) at 60° C. was added sodium hydroxide (16.8 g), NaOCl solution (50 mL), and gradually a solution of sodium hydroxide (200 g) in water (470 mL). To the resulting suspension was added NaOCl solution (120 mL). The reaction mixture was stirred 25 minutes at 65° C. More NaOCl solution (50 mL) was added and the mixture was transferred to a container containing 2 kg of ice. A 20 gram portion of finely ground sodium chloride was added, and the mixture was stirred for 20 minutes. The resulting white precipitate of disulfonic acid was filtered off, washed with saturated sodium chloride solution, and then dissolved in water (2 L). An aqueous solution containing 6 percent by weight potassium permanganate was added to the solution at 20° C. until a permanent light pink color was achieved. The mixture was filtered, and sodium chloride (80 g) was added to the filtrate at 50° C. in portions. The mixture was then stirred at 10° C. for 2 hours. The resulting precipitate was filtered off, washed with acetone, and then dried. The yield of disodium 4.4'-dinitrobibenzyl-2,2'-disulfonate was 64 grams.

[Compound]

Name

ice

Quantity

2 kg

Type

reactant

Reaction Step Three

[Compound]

Name

( 2 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

ice

Quantity

120 g

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

ClCl.[OH-:3].[Na+:4].[N+:5]([C:8]1[CH:9]=[C:10]([S:15]([OH:18])(=[O:17])=[O:16])[C:11]([CH3:14])=[CH:12][CH:13]=1)([O-:7])=[O:6].[O-][Cl:20].[Na+].[Cl-].[Na+]>O>[N+:5]([C:8]1[CH:9]=[C:10]([S:15]([O-:18])(=[O:16])=[O:17])[C:11]([CH2:14][CH2:14][C:11]2[C:10]([S:15]([O-:18])(=[O:16])=[O:17])=[CH:9][C:8]([N+:5]([O-:7])=[O:6])=[CH:13][CH:12]=2)=[CH:12][CH:13]=1)([O-:6])=[O:3].[O-:3][Cl:20].[Na+:4] |f:1.2,4.5,6.7,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

reactant

|

|

Smiles

|

[O-]Cl.[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

[O-]Cl.[Na+]

|

Step Three

[Compound]

|

Name

|

ice

|

|

Quantity

|

2 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

470 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

[Compound]

|

Name

|

( 2 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Nine

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Ten

[Compound]

|

Name

|

ice

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

90.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(C(=CC1)C)S(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

16.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

[O-]Cl.[Na+]

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Twelve

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred 25 minutes at 65° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

4,4'-Dinitrobibenzyl-2,2'-disulfonate was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 1° to 3° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increased by 17 grams

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 20 minutes

|

|

Duration

|

20 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting white precipitate of disulfonic acid was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with saturated sodium chloride solution

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in water (2 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An aqueous solution containing 6 percent by weight potassium permanganate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the solution at 20° C. until a permanent light pink color

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

sodium chloride (80 g) was added to the filtrate at 50° C. in portions

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was then stirred at 10° C. for 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting precipitate was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

25 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(C(=CC1)CCC=1C(=CC(=CC1)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[O-]Cl.[Na+]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 220 mL | |

| AMOUNT: MASS | 17.8 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |